molecular formula C12H12N6O B2969759 N-[1-(pyrazine-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine CAS No. 2034605-16-6

N-[1-(pyrazine-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine

Cat. No.: B2969759
CAS No.: 2034605-16-6
M. Wt: 256.269
InChI Key: AXNCYQUHXJBFDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(pyrazine-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazine ring, an azetidine ring, and a pyrimidine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(pyrazine-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine typically involves multiple steps, starting with the preparation of the azetidine ring. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to ensure high yield and purity, possibly using continuous flow reactors and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(pyrazine-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[1-(pyrazine-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action for N-[1-(pyrazine-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, in anti-tubercular research, it may inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(pyrazine-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine stands out due to its combination of three distinct ring systems, which confer unique chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents.

Properties

IUPAC Name

pyrazin-2-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O/c19-11(10-6-13-4-5-14-10)18-7-9(8-18)17-12-15-2-1-3-16-12/h1-6,9H,7-8H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNCYQUHXJBFDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC=CN=C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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